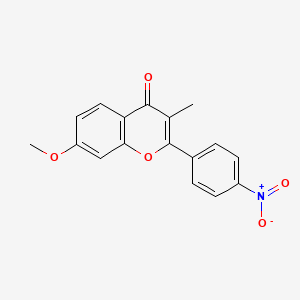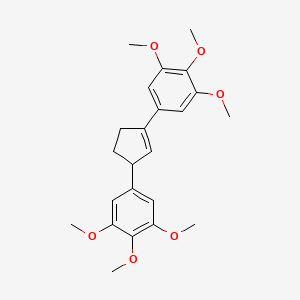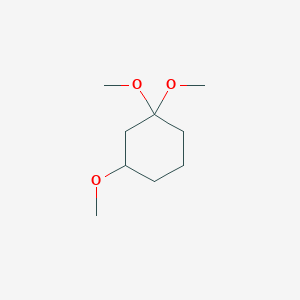
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a nitrophenyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 7-methoxy-3-methyl-4H-1-benzopyran-4-one as a precursor, which undergoes a nucleophilic substitution reaction with 4-nitrophenyl halide in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines, thiols, and alkoxides, polar aprotic solvents, elevated temperatures
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition of enzymatic activity, receptor modulation, and DNA intercalation.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Known for its anticancer and anti-inflammatory properties.
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Exhibits antimicrobial and antioxidant activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Used in the treatment of various diseases due to its broad pharmacological profile.
Uniqueness
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group enhances its potential as an anticancer and antimicrobial agent, making it a valuable compound for further research and development .
Propriétés
| 122260-03-1 | |
Formule moléculaire |
C17H13NO5 |
Poids moléculaire |
311.29 g/mol |
Nom IUPAC |
7-methoxy-3-methyl-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO5/c1-10-16(19)14-8-7-13(22-2)9-15(14)23-17(10)11-3-5-12(6-4-11)18(20)21/h3-9H,1-2H3 |
Clé InChI |
ZDRASXYVDRXQNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2)OC)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








